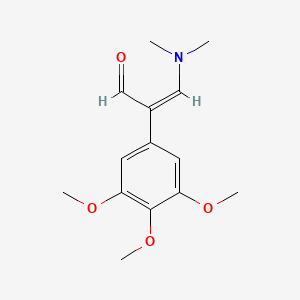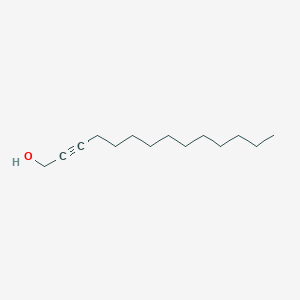
3-Cyclopentyl-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
“3-Cyclopentyl-2,2-dimethylpropanoic acid” is a chemical compound that is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
3-Cyclopentyl-2,2-dimethylpropanoic acid and its derivatives play a significant role in the synthesis of various compounds. For example, a tandem 1,1-dimethyltrifluoroethylation and cyclization protocol involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid efficiently synthesizes CMe2CF3-containing heteroarenes, which are useful in drug discovery (Shi et al., 2018). Similarly, the synthesis of metal complexes with derivatives of 3,3,3-trifluoro-2,2-dimethylpropanoic acid has shown potential as CDK8 kinase inhibitors, suggesting their use in cancer treatment (Aboelmagd et al., 2021).
Chemical Synthesis and Intermediates
3-Cyclopentyl-2,2-dimethylpropanoic acid is also used as an intermediate in the synthesis of other complex molecules. For instance, the Negishi coupling protocol for preparing 3-aryl-2,2-dimethylpropanoates provides easy access to key pharmaceutical intermediates, often requiring multi-step synthesis (Kwak et al., 2009). Additionally, the synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, derived from 2,2-dimethyl cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activity (Tian et al., 2009).
Environmental and Toxicological Studies
In environmental and toxicological studies, derivatives of 3-cyclopentyl-2,2-dimethylpropanoic acid are often used as markers. For instance, metabolites like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, derived from synthetic pyrethroids, are used for monitoring in human urine, indicating exposure to certain pesticides (Arrebola et al., 1999).
In Vivo Imaging and Pharmacology
In vivo imaging studies have also utilized derivatives of 3-cyclopentyl-2,2-dimethylpropanoic acid. The compound 3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid (MK-886) was found to have selective peroxisome proliferator-activated receptor modulator activity, highlighting its potential in the development of drugs for cardiovascular and endocrine diseases (Biserni et al., 2008).
Eigenschaften
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,9(11)12)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZWBTVDUTHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604265 | |
| Record name | 3-Cyclopentyl-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2,2-dimethylpropanoic acid | |
CAS RN |
50592-84-2 | |
| Record name | α,α-Dimethylcyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50592-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentyl-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



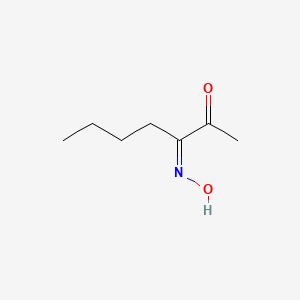
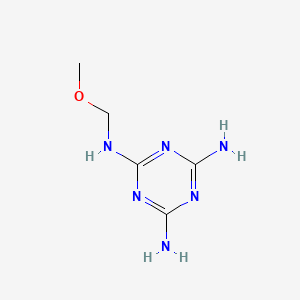


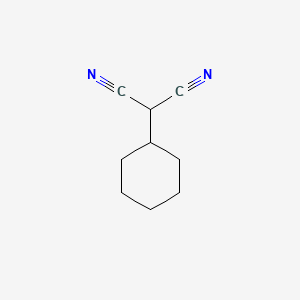
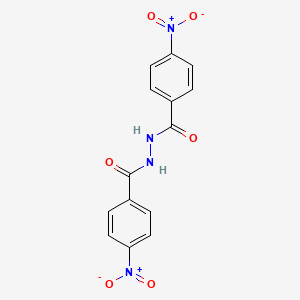
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)




